2,2-Diethoxy-4-ethyloxane
Description
2,2-Diethoxy-4-ethyloxane is a cyclic ether derivative characterized by a six-membered oxane (tetrahydropyran) ring with two ethoxy (-OCH₂CH₃) substituents at the 2-position and an ethyl (-CH₂CH₃) group at the 4-position. This compound is notable for its structural complexity, combining ether functionalities with alkyl branching, which influences its physical and chemical properties. It is primarily utilized in organic synthesis as a solvent or intermediate, particularly in reactions requiring controlled steric and electronic environments.
Properties
CAS No. |
139054-17-4 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,2-diethoxy-4-ethyloxane |
InChI |
InChI=1S/C11H22O3/c1-4-10-7-8-14-11(9-10,12-5-2)13-6-3/h10H,4-9H2,1-3H3 |
InChI Key |
OJAJCDRISNDLQD-UHFFFAOYSA-N |
SMILES |
CCC1CCOC(C1)(OCC)OCC |
Canonical SMILES |
CCC1CCOC(C1)(OCC)OCC |
Synonyms |
2H-Pyran,2,2-diethoxy-4-ethyltetrahydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize 2,2-Diethoxy-4-ethyloxane, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison:
Structural Analog: 4-Ethyl-1,3,2-dioxathiolane 2-Oxide
The compound 4-ethyl-1,3,2-dioxathiolane 2-oxide (CAS 1469-72-3) shares a heterocyclic backbone but differs in substituents and functional groups. Key distinctions include:
Key Findings :
- The sulfoxide group in 4-ethyl-1,3,2-dioxathiolane 2-oxide confers higher polarity and reactivity compared to the ether-dominated this compound .
- The six-membered oxane ring in this compound may enhance steric stability, making it preferable for reactions requiring bulky environments.
Functional Analog: 2-Ethoxy Tetrahydropyran
Another analogous compound, 2-ethoxy tetrahydropyran (simplified oxane derivative), lacks the 4-ethyl and second ethoxy group. This absence reduces steric hindrance and alters solubility:
| Property | This compound | 2-Ethoxy Tetrahydropyran |
|---|---|---|
| Boiling Point | Estimated >200°C (theoretical) | ~165°C (literature) |
| Solubility in Water | Low (alkyl dominance) | Moderate (single ether group) |
| Synthetic Utility | Niche applications | Broad solvent use |
Key Findings :
- The dual ethoxy groups in this compound significantly reduce water solubility compared to mono-ether analogs.
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